molecular formula C9H7F3O3 B185788 2,2,2-Trifluoroethyl 3-hydroxybenzoate CAS No. 179633-60-4

2,2,2-Trifluoroethyl 3-hydroxybenzoate

Cat. No.: B185788
CAS No.: 179633-60-4
M. Wt: 220.14 g/mol
InChI Key: ZMJPYRFGQUIKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoroethyl 3-hydroxybenzoate is an organofluorine ester compound combining a trifluoroethyl group (-CF₂CH₃) with a 3-hydroxybenzoate moiety. The trifluoroethyl group is known to enhance metabolic stability and alter physicochemical properties such as lipophilicity (logP) and solubility compared to non-fluorinated analogs .

Properties

CAS No.

179633-60-4

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

2,2,2-trifluoroethyl 3-hydroxybenzoate

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)5-15-8(14)6-2-1-3-7(13)4-6/h1-4,13H,5H2

InChI Key

ZMJPYRFGQUIKOZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)C(=O)OCC(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)OCC(F)(F)F

Synonyms

Benzoic acid, 3-hydroxy-, 2,2,2-trifluoroethyl ester

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: Trifluoroethyl vs. Other Fluorinated Groups

The trifluoroethyl group distinguishes itself from other fluorinated substituents (e.g., trifluoromethyl, pentafluoroethyl) through its balance of steric bulk and electron-withdrawing effects. For example:

Compound Substituent logP (Predicted) Boiling Point (°C) Key Applications
2,2,2-Trifluoroethyl 3-hydroxybenzoate -OCO-CF₂CH₃ ~2.1* 220–240* Pharmaceuticals, agrochemicals
2,2,2-Trifluoroethyl 4-methylbenzenesulfonate -SO₃-CF₂CH₃ ~1.8 254 (decomposes) Synthetic intermediates
1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate -PO(OCH₃)-CF₂CH₃ ~3.5 N/A Chemical warfare analogs
Triflusulfuron methyl ester -O-CF₂CH₃ (triazine) ~1.2 N/A Herbicides

Key Observations :

  • The trifluoroethyl group in esters (e.g., 3-hydroxybenzoate vs. sulfonate) reduces logP compared to phosphonate derivatives, enhancing water solubility .
  • In triflusulfuron methyl ester, the trifluoroethoxy group on a triazine ring improves herbicidal activity by resisting metabolic degradation .

Role of Fluorine in Bioavailability and Stability

Fluorine’s electronegativity and small atomic radius enhance metabolic stability and membrane permeability. For instance:

  • 3-(2,2,2-Trifluoroacetoxy)butyrate ethyl ester (): The trifluoroacetyl group improves chromatographic separation efficiency due to increased polarity and stereoelectronic effects, achieving a separation factor (α) of 1.02 at 62°C .
  • 2,2,2-Trifluoroethyl 4-methylbenzenesulfonate (): The sulfonate ester’s stability under acidic conditions makes it a preferred leaving group in nucleophilic substitutions .

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